molecular formula C16H19ClN2O4 B571396 Boc-5-Chloro-D-tryptophan CAS No. 114903-31-0

Boc-5-Chloro-D-tryptophan

Cat. No. B571396
CAS RN: 114903-31-0
M. Wt: 338.788
InChI Key: PZZXAZAYKCNQAL-CYBMUJFWSA-N
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Description

Boc-5-Chloro-D-tryptophan is a chemical compound with the molecular formula C16H19ClN2O4 . It is a derivative of tryptophan, an essential amino acid, and has a molecular weight of 338.79 . The compound is typically white to yellow or grey in color .


Synthesis Analysis

The synthesis of Boc-5-Chloro-D-tryptophan typically involves the reaction of n-butyl butyrate with acetamidine to form acetamidine butyrate. The acetamidine ester is then subjected to a Sn2 substitution reaction with 5-chloro-D-tryptophan to produce Boc-5-chloro-D-tryptophan .


Molecular Structure Analysis

The molecular structure of Boc-5-Chloro-D-tryptophan is characterized by an indole functional group, which is a key distinguishing feature of tryptophan . The InChI code for the compound is 1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) .


Chemical Reactions Analysis

The Boc group in Boc-5-Chloro-D-tryptophan is stable towards most nucleophiles and bases . This makes it suitable for use in various chemical reactions, particularly in the field of proteomics research .


Physical And Chemical Properties Analysis

Boc-5-Chloro-D-tryptophan is a solid compound with a molecular weight of 338.79 .

properties

IUPAC Name

(2R)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZXAZAYKCNQAL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210848
Record name 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-chloro-1H-indol-3-yl)propanoic acid

CAS RN

114903-31-0
Record name 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114903-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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